methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the esterification of 1H-1,2,3-triazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting fungal infections.
Mechanism of Action
The mechanism of action of methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound may bind to enzymes or receptors, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Methyl 1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole-4-carboxylic acid: The parent compound used in the synthesis of the methyl ester.
1H-1,2,4-Triazole-3-carboxylic acid methyl ester: A closely related compound with applications in nucleoside analogue synthesis.
Uniqueness: Methyl 1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
Molecular Formula |
C4H6ClN3O2 |
---|---|
Molecular Weight |
163.56 g/mol |
IUPAC Name |
methyl 2H-triazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-9-4(8)3-2-5-7-6-3;/h2H,1H3,(H,5,6,7);1H |
InChI Key |
RSIZOICUOQIZPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNN=C1.Cl |
Origin of Product |
United States |
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